N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-10-13(7-17-21-10)14(19)15-3-4-18-8-12(6-16-18)11-2-5-20-9-11/h2,5-9H,3-4H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URRDHXXWHDYXMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCCN2C=C(C=N2)C3=COC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation
The 4-(furan-3-yl)-1H-pyrazole scaffold is constructed via a [3+2] cycloaddition between a furan-3-yl-substituted alkyne and hydrazine. For example, furan-3-carbaldehyde is converted to its corresponding hydrazone using hydrazine hydrate, followed by cyclization with a β-keto alkyne under acidic conditions. Regioselectivity at the 4-position is achieved by steric directing groups or microwave-assisted heating (120°C, 30 min), yielding 4-(furan-3-yl)-1H-pyrazole in 68% yield.
Ethylamine Side Chain Introduction
The ethylamine linker is installed via nucleophilic substitution or reductive amination. A preferred method involves treating 4-(furan-3-yl)-1H-pyrazole with 2-bromoethylamine hydrobromide in the presence of K2CO3 in DMF at 60°C for 12 h, achieving 82% yield. Alternative routes employ Mitsunobu conditions (DIAD, PPh3) to couple ethanolamine derivatives to the pyrazole nitrogen.
Carboxamide Coupling
The final step involves activating 5-methylisoxazole-4-carboxylic acid as an acyl chloride (using SOCl2) or employing coupling agents such as HATU. Patent examples demonstrate that HATU-mediated coupling with Hunig’s base in DMF at 0°C minimizes racemization and side reactions. The ethylamine intermediate is added dropwise to the activated acid, followed by stirring at room temperature for 3–6 h. Purification via silica gel chromatography (eluent: DCM/MeOH/NH4OH) affords the target compound in 65–78% yield.
Optimized Coupling Protocol
- Reagents : 5-Methylisoxazole-4-carboxylic acid (1.0 eq), HATU (1.1 eq), DIPEA (3.0 eq), DMF, 0°C → RT.
- Workup : Aqueous extraction, column chromatography (90:10:1 DCM/MeOH/NH4OH).
Comparative Analysis of Synthetic Routes
The table below evaluates methodologies based on yield, scalability, and regioselectivity:
Method 2 (patent route) offers superior yields and selectivity but requires stringent anhydrous conditions. Microwave-assisted cycloaddition (Method 3) improves regioselectivity at the expense of specialized equipment.
Challenges and Mitigation Strategies
Regioselective Pyrazole Substitution
The furan-3-yl group’s electron-donating nature can lead to competing 5-substitution. Employing bulky bases (e.g., LiHMDS) or low-temperature conditions (−20°C) favors 4-substitution, as evidenced by NMR monitoring.
Amide Bond Racemization
Racemization during coupling is mitigated by maintaining low temperatures (0°C) and using HATU, which minimizes epimerization compared to EDCI or DCC.
Purification Difficulties
The polar carboxamide product often co-elutes with urea byproducts. Gradient elution with NH4OH-containing mobile phases enhances separation, as noted in patent purification protocols.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazolines under hydrogenation conditions.
Substitution: The isoxazole ring can participate in nucleophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furanones or furanoic acids.
Reduction: Pyrazolines.
Substitution: Substituted isoxazoles with various functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide exhibit significant cytotoxicity against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF7 (breast cancer) | 25.72 ± 3.95 |
| Compound B | U87 (glioblastoma) | 45.2 ± 13.0 |
Flow cytometry analysis suggests that these compounds can induce apoptosis in cancer cells, indicating their potential as therapeutic agents in oncology .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have shown promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
These findings suggest that the compound could be effective in treating infections caused by resistant bacterial strains .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Furan Ring : Enhances interaction with biological targets due to electron delocalization.
- Pyrazole and Isoxazole Moieties : Known for their roles in enzyme inhibition and receptor binding.
- Substituents : The presence of methyl groups increases solubility and bioavailability.
Study 1: Anticancer Efficacy
In a preclinical study involving tumor-bearing mice, the efficacy of this compound was tested, resulting in a significant reduction in tumor size compared to control groups. This supports its potential use in cancer therapy .
Study 2: Antimicrobial Testing
A series of derivatives were synthesized and tested against various bacterial strains using the agar disc-diffusion method. The results showed varying degrees of inhibition, with some derivatives exhibiting potent activity against multidrug-resistant strains .
Mechanism of Action
The mechanism by which N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide exerts its effects depends on its interaction with molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The specific pathways involved would depend on the biological context and the specific targets being studied.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Physicochemical and Spectral Comparisons
Table 2: Physicochemical and Spectral Data
Key Observations:
- Melting Points: Chlorinated analogs (e.g., 3b, mp 171–172°C) exhibit higher melting points than non-chlorinated derivatives (3a, 133–135°C), suggesting increased crystallinity due to halogen interactions .
- Spectral Signatures : Pyrazole protons resonate near δ 8.1 across analogs, while furan protons (if present) are expected at δ 7.5–8.0. Fluorobenzyl groups (e.g., in 41) would show distinct $ ^{19}F $-NMR signals .
Biological Activity
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring, a pyrazole moiety, and an isoxazole structure, which contribute to its unique pharmacological profile. Its molecular formula is , and it has been identified as a potential candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Kinase Inhibition : Pyrazole derivatives are known for their ability to inhibit various kinases involved in cancer progression, including BRAF(V600E) and EGFR. This compound may exhibit similar inhibitory effects, making it a candidate for anticancer therapy .
- Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties, as many pyrazole derivatives have shown effectiveness against bacterial and fungal pathogens .
Biological Activity Data
The following table summarizes key findings on the biological activity of related pyrazole compounds, which may provide insights into the activity of this compound.
| Compound | Biological Activity | IC50 Value | Target |
|---|---|---|---|
| Pyrazole A | Antitumor | 50 nM | BRAF(V600E) |
| Pyrazole B | Antimicrobial | 30 µg/mL | Various bacteria |
| Pyrazole C | Anti-inflammatory | 25 µM | COX enzymes |
Case Studies
Several studies have explored the biological activity of pyrazole derivatives similar to this compound:
- Antitumor Activity : A study evaluated a series of pyrazole derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231). The most potent compounds were combined with doxorubicin, demonstrating enhanced cytotoxicity compared to doxorubicin alone. This suggests that the incorporation of pyrazole moieties can lead to synergistic effects in cancer treatment .
- Antimicrobial Studies : Research on related compounds indicated significant antimicrobial activity against various pathogens, including resistant strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes .
- Kinase Inhibition : A recent study reported that substituted pyrazoles can inhibit Plasmodium falciparum calcium-dependent protein kinase with an IC50 value of 56 nM, highlighting their potential in treating malaria. This emphasizes the importance of structural modifications in enhancing biological activity .
Q & A
Basic: What are the standard synthetic protocols for preparing N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide?
Answer:
The synthesis typically involves multi-step organic reactions, including:
Condensation reactions to form the pyrazole core, as seen in structurally similar compounds .
Nucleophilic substitution to attach the ethyl linker to the pyrazole moiety, analogous to methods used in ethyl 1-(2-bromoethyl)-pyrazole derivatives .
Carboxamide coupling between the isoxazole carboxylic acid and the amine-functionalized pyrazole-ethyl intermediate, often using activating agents like EDCI or HOBt .
Key considerations include optimizing reaction temperatures (e.g., 0–80°C), solvent selection (e.g., DMF, THF), and purification via column chromatography or recrystallization. Yields typically range from 40–70%, depending on step efficiency .
Advanced: How can reaction conditions be optimized to improve the yield and purity of the final compound?
Answer:
Advanced optimization strategies include:
- Catalyst screening : Use of palladium catalysts for Suzuki-Miyaura coupling in furan-substituted intermediates .
- Solvent polarity adjustments : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution rates for ethyl linker attachment .
- In-situ monitoring : Techniques like TLC or HPLC-MS to track intermediate formation and minimize side products .
- Microwave-assisted synthesis : Reduces reaction time for condensation steps (e.g., from 24h to 2h) .
Basic: What spectroscopic and crystallographic methods are used to characterize this compound?
Answer:
Standard characterization includes:
- NMR spectroscopy : H and C NMR confirm proton environments and carbon frameworks, with pyrazole protons typically appearing at δ 6.5–8.5 ppm .
- IR spectroscopy : Peaks at ~1650 cm (amide C=O) and ~3100 cm (furan C-H) verify functional groups .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 373.413) .
- X-ray crystallography : Resolves stereochemistry and packing motifs, as demonstrated for related pyrazole-isoxazole hybrids .
Advanced: How can structural ambiguities (e.g., tautomerism in pyrazole rings) be resolved?
Answer:
- Variable-temperature NMR : Detects dynamic tautomerism by observing proton signal splitting at low temperatures .
- X-ray diffraction : Unambiguously assigns substituent positions, as shown in studies of (E)-pyrazole-carboxamide derivatives .
- DFT calculations : Compare experimental and computed H NMR chemical shifts to identify dominant tautomeric forms .
Basic: What preliminary biological screening assays are recommended for this compound?
Answer:
Initial screening should include:
- Cytotoxicity assays : MTT or CellTiter-Glo® against cancer cell lines (e.g., MCF-7, HeLa) to determine IC values .
- Enzyme inhibition studies : Target kinases (e.g., EGFR, Aurora B) using fluorescence-based ADP-Glo™ assays .
- Solubility and logP measurements : Shake-flask method or HPLC to assess bioavailability .
Advanced: How can target-specific mechanisms of action be elucidated?
Answer:
- Molecular docking : Simulate binding interactions with targets like kinase ATP-binding pockets using AutoDock Vina .
- CRISPR/Cas9 knockout models : Validate target dependency in isogenic cell lines (e.g., EGFR-knockout vs. wild-type) .
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (K, k/k) for putative targets .
Advanced: How should contradictory bioactivity data (e.g., high in vitro potency vs. low cellular efficacy) be addressed?
Answer:
- Orthogonal assays : Confirm target engagement using cellular thermal shift assays (CETSA) .
- Metabolic stability testing : Evaluate hepatic microsome degradation to identify rapid clearance issues .
- Proteomics profiling : Identify off-target effects via affinity pulldown coupled with LC-MS/MS .
Basic: What computational tools are suitable for predicting the compound’s ADMET properties?
Answer:
- SwissADME : Predicts logP, drug-likeness, and bioavailability radar .
- ProTox-II : Estimates toxicity endpoints (e.g., LD) .
- Molecular dynamics simulations : Assess membrane permeability using Desmond or GROMACS .
Advanced: What strategies enhance selectivity against structurally related off-targets (e.g., other kinases)?
Answer:
- Fragment-based drug design : Introduce substituents (e.g., methyl on isoxazole) to exploit hydrophobic pockets in the target .
- Alanine scanning mutagenesis : Identify critical residues for binding and modify the compound to avoid off-target interactions .
- Selectivity panels : Screen against kinase profiling services (e.g., Eurofins KinaseProfiler™) .
Advanced: How can synthetic byproducts or degradation products be characterized?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
